Cas no 3524-19-4 (1-(butan-2-yl)-1H-pyrazol-5-amine)

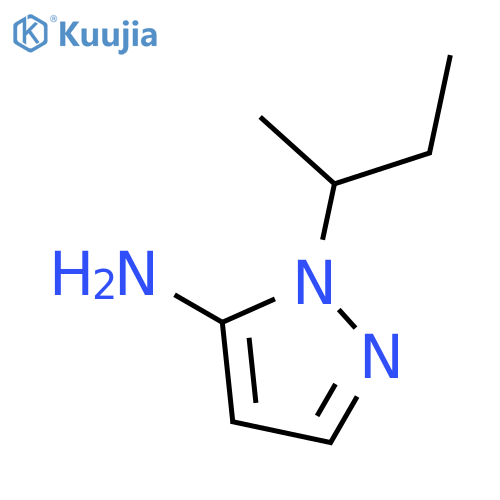

3524-19-4 structure

商品名:1-(butan-2-yl)-1H-pyrazol-5-amine

1-(butan-2-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1-(sec-Butyl)-1H-pyrazol-5-amine

- 1H-Pyrazol-5-amine,1-(1-methylpropyl)-

- 1-sec-butyl-1H-pyrazol-5-amine

- 1-(2-Butyl)-5-amino-pyrazol

- 2-sec-butyl-2H-pyrazol-3-ylamine

- AC1MXACC

- AC1Q2S9Z

- CTK4H4000

- HMS1733C16

- SBB033543

- T5483319

- 1-(butan-2-yl)-1H-pyrazol-5-amine

- 2-butan-2-ylpyrazol-3-amine

- MFCD06660729

- 1-sec-Butyl-1H-pyrazol-5-amine, AldrichCPR

- CS-0451545

- A874690

- J-505124

- 3524-19-4

- AKOS000123052

- AKOS008024488

- EN300-10341

- NS-01080

- DTXSID80396074

- Z154666650

- AKOS016042388

- 2-(SEC-BUTYL)PYRAZOL-3-AMINE

- G74882

-

- MDL: MFCD06660729

- インチ: InChI=1S/C7H13N3/c1-3-6(2)10-7(8)4-5-9-10/h4-6H,3,8H2,1-2H3

- InChIKey: KVXMAIZWDSEADI-UHFFFAOYSA-N

- ほほえんだ: CCC(C)N1C(=CC=N1)N

計算された属性

- せいみつぶんしりょう: 139.11109

- どういたいしつりょう: 139.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8A^2

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.09

- ふってん: 250.2°Cat760mmHg

- フラッシュポイント: 105.1°C

- 屈折率: 1.555

- PSA: 43.84

1-(butan-2-yl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10341-0.05g |

1-(butan-2-yl)-1H-pyrazol-5-amine |

3524-19-4 | 95% | 0.05g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-10341-1.0g |

1-(butan-2-yl)-1H-pyrazol-5-amine |

3524-19-4 | 95% | 1g |

$58.0 | 2023-05-03 | |

| Chemenu | CM304481-5g |

1-(sec-Butyl)-1H-pyrazol-5-amine |

3524-19-4 | 95% | 5g |

$640 | 2021-08-18 | |

| abcr | AB217189-1 g |

1-sec-Butyl-1H-pyrazol-5-amine; 95% |

3524-19-4 | 1g |

€96.80 | 2022-03-04 | ||

| Enamine | EN300-10341-0.25g |

1-(butan-2-yl)-1H-pyrazol-5-amine |

3524-19-4 | 95% | 0.25g |

$28.0 | 2023-10-28 | |

| Enamine | EN300-10341-2.5g |

1-(butan-2-yl)-1H-pyrazol-5-amine |

3524-19-4 | 95% | 2.5g |

$122.0 | 2023-10-28 | |

| Enamine | EN300-10341-5.0g |

1-(butan-2-yl)-1H-pyrazol-5-amine |

3524-19-4 | 95% | 5g |

$240.0 | 2023-05-03 | |

| Chemenu | CM304481-5g |

1-(sec-Butyl)-1H-pyrazol-5-amine |

3524-19-4 | 95% | 5g |

$131 | 2023-02-02 | |

| abcr | AB217189-10g |

1-sec-Butyl-1H-pyrazol-5-amine, 95%; . |

3524-19-4 | 95% | 10g |

€739.00 | 2025-02-27 | |

| A2B Chem LLC | AF68291-500mg |

1-Sec-butyl-1h-pyrazol-5-amine |

3524-19-4 | 95% | 500mg |

$83.00 | 2024-04-20 |

1-(butan-2-yl)-1H-pyrazol-5-amine 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

3524-19-4 (1-(butan-2-yl)-1H-pyrazol-5-amine) 関連製品

- 3524-16-1(1-(propan-2-yl)-1H-pyrazol-5-amine)

- 3524-17-2(1-Butyl-1H-pyrazol-5-amine)

- 3528-50-5(1-Cyclohexyl-1H-pyrazol-5-amine)

- 442850-71-7(2-tert-butylpyrazol-3-amine)

- 497947-61-2(1H-Pyrazol-5-amine, 1-cyclobutyl-)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3524-19-4)1-(butan-2-yl)-1H-pyrazol-5-amine

清らかである:99%

はかる:10.0g

価格 ($):232.0